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Compound Name: K145

Cat. No.: B15609897

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the effects of K145, a selective
Sphingosine Kinase 2 (SphK2) inhibitor, on sphingolipid metabolism. It synthesizes current
research findings, presenting quantitative data, detailed experimental protocols, and
visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Paradox of a SphK2 Inhibitor

K145 was developed as a selective, substrate-competitive inhibitor of Sphingosine Kinase 2
(SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form the potent
signaling lipid sphingosine-1-phosphate (S1P).[1] SphK2 is a key regulator of the "sphingolipid
rheostat,"” which balances the levels of pro-apoptotic ceramides and pro-survival S1P.[2]
Inhibition of SphK2 is therefore a therapeutic strategy for diseases like cancer, where S1P
signaling is often dysregulated.

Initially, K145 demonstrated promising anti-tumor activity and was characterized as a potent
SphK2 inhibitor.[1] However, recent comprehensive lipidomic studies have revealed a
paradoxical effect: instead of decreasing S1P and its precursor dihydrosphingosine-1-
phosphate (dhS1P), K145 causes a significant, dose-dependent increase in these lipids across
various cell lines.[2][3][4][5] This finding points to significant off-target effects that fundamentally
alter its impact on sphingolipid metabolism, making it a crucial case study for drug development
professionals.
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This guide will dissect the intended mechanism of K145, detail its unexpected off-target
activities, and provide the quantitative data and experimental context necessary for
researchers utilizing this compound.

Mechanism of Action: Intended vs. Observed Effects
Intended Target: Sphingosine Kinase 2 (SphK2)

K145 was designed to selectively inhibit SphK2. Biochemical assays confirmed its activity,
establishing its inhibitory profile.

Table 1: K145 Inhibitor Profile[1][6]

Parameter Value Target Enzyme Notes

Inactive against

ICso0 4.3 uM Sphk2
SphK1.

Substrate-competitive
Ki 6.4 uM SphK2 o _
inhibition mechanism.

The logical expectation from this data is that cellular treatment with K145 would lead to a
decrease in the products of SphK2, namely S1P and dhS1P.

Observed Effects and Off-Target Activity

Contrary to expectations, K145 treatment results in a dramatic elevation of dhS1P and S1P
levels.[4] This is not due to a compensatory upregulation of SphK1 activity but is instead
caused by potent off-target effects on the de novo sphingolipid synthesis pathway.[2][3]

Mechanistic studies have identified two key enzymes in the de novo pathway that are targeted
by K145:

» 3-Ketodihydrosphingosine Reductase (KDSR): This enzyme catalyzes the reduction of 3-
ketodihydrosphingosine to dihydrosphingosine (sphinganine).[7][8]

o Dihydroceramide Desaturase (DEGS1): This enzyme introduces a double bond into
dihydroceramide to form ceramide, a critical step in the synthesis of most complex
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sphingolipids.[2][3]

Inhibition of these enzymes leads to a bottleneck in the pathway, causing an accumulation of
upstream precursors, particularly dihydrosphingosine (dhSph). This surplus of substrate
appears to overwhelm any direct inhibitory effect on SphK2, leading to a net increase in the

production of dhS1P and, subsequently, S1P.
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Figure 1. K145's paradoxical effect on sphingolipid metabolism.

Quantitative Effects on Sphingolipid Profiles

Treatment with K145 leads to significant, dose-dependent changes in the cellular
sphingolipidome. The most striking observation is the accumulation of dhS1P and S1P.

Table 2: Summary of K145 Effect on Sphingolipid Levels in Cell Lines
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Fold Change Fold Change

Cell Line K145 Conc. vs. Control vs. Control Reference
(dhS1P) (S1P)
[2] (Data
) ~2.5-fold estimated from
Chang 10 uM ~15-fold increase ]
increase published
graphs)
[2] (Data
. ) estimated from
HepG2 10 uMm ~20-fold increase  ~2-fold increase )
published
graphs)
[2] (Data
estimated from
HUVEC 10 uMm ~10-fold increase  ~2-fold increase ]
published
graphs)

Note: Precise fold-change values require access to the raw numerical data from the cited
studies. The values above are estimations based on graphical representations in the
publications.

Therapeutic Implications: A Case Study in NAFLD

Despite its complex mechanism, the metabolic reprogramming induced by K145 has shown
potential therapeutic benefits in nonalcoholic fatty liver disease (NAFLD). In animal models of
NAFLD, K145 administration led to a significant reduction in hepatic lipid accumulation.[9] This
effect is attributed to a shift in the expression of genes controlling lipid metabolism.

Table 3: Effect of K145 on Hepatic Gene Expression in ob/ob Mice[9]
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Effect of K145 .
Gene Category Gene Name Function
Treatment
) ) Decreased )
Lipogenesis FAS ) Fatty Acid Synthase
Expression
Decreased Acetyl-CoA
ACC1 _
Expression Carboxylase 1
Sterol Regulatory
Decreased o
SREBP1c ) Element-Binding
Expression ]
Protein 1c
Carnitine
[-Oxidation CPT1A Increased Expression Palmitoyltransferase
1A
_ Medium-Chain Acyl-
MCAD Increased Expression
CoA Dehydrogenase
) Long-Chain Acyl-CoA
LCAD Increased Expression
Dehydrogenase
Peroxisome
PPAR-a Increased Expression Proliferator-Activated
Receptor Alpha
UCP2 Increased Expression Uncoupling Protein 2

This data suggests that by modulating sphingolipid metabolism, K145 indirectly triggers a
favorable shift from fat storage to fat oxidation in the liver.

Experimental Protocols

Reproducing and building upon the findings related to K145 requires robust experimental
methods. Below are detailed protocols for key experiments cited in the literature.

Cell Culture and Treatment

e Cell Lines: Human conjunctival cells (Chang), human liver carcinoma cells (HepG2), and
human umbilical vein endothelial cells (HUVEC) are commonly used.[2][3]
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e Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with
10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 pug/mL streptomycin at 37°C in a
5% COz2 humidified atmosphere.

e Inhibitor Treatment: K145 is dissolved in DMSO to create a stock solution. For experiments,
cells are seeded to reach ~80% confluency. The medium is then replaced with fresh medium
containing the desired final concentration of K145 or a DMSO vehicle control. Incubation
times typically range from 4 to 24 hours depending on the experimental endpoint.

Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol outlines the steps for analyzing cellular sphingolipid profiles.

1. Cell Culture & K145 Treatment

2. Cell Harvesting
(Scraping in cold PBS)

\
3. Cell Pelleting
(Centrifugation)

Y

4. Lipid Extraction
(Addition of Methanol/Chloroform,

Internal Standards)

\i
5. Phase Separation
(Vortexing, Centrifugation)

Y

6. Collect Organic Phase
(Lower phase containing lipids)

\
7. Evaporation
(Under nitrogen stream)

Y

8. Reconstitution
(In LC-MS compatible solvent)

9. LC-MS/MS Analysis
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Figure 2. Standard workflow for cellular lipidomics analysis.

Sample Preparation: After treatment, cells are washed twice with ice-cold PBS and scraped
into a new tube.

Internal Standards: A cocktail of deuterated sphingolipid internal standards (e.g., d7-S1P, d7-
Sph, C17-Cer) is added to each sample for accurate quantification.

Lipid Extraction: Lipids are extracted by adding a 2:1 (v/v) mixture of chloroform/methanol.
The mixture is vortexed thoroughly and incubated for 1 hour at 48°C.

Phase Separation: Phase separation is induced by adding chloroform and a salt solution
(e.g., 1 M KCI). The mixture is vortexed and centrifuged at 1,000 x g for 5 minutes.

Collection and Drying: The lower organic phase is carefully collected, transferred to a new
tube, and dried under a stream of nitrogen gas.

Analysis: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol).
Sphingolipid species are then separated by liquid chromatography (LC) and detected and
quantified by tandem mass spectrometry (MS/MS).

Dihydroceramide Desaturase (DEGS1) Activity Assay

This assay measures the conversion of a fluorescently labeled dihydroceramide substrate to

ceramide.

Substrate: NBD-C6-dihydroceramide is used as the fluorescent substrate.

Reaction: Cell lysates are incubated with the substrate in a reaction buffer. The reaction is
initiated by adding a cofactor, such as NADH.

Incubation: The reaction mixture is incubated for a set time (e.g., 30 minutes) at 37°C.

Lipid Extraction: The reaction is stopped, and lipids are extracted as described in the
lipidomics protocol (5.2).
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e Analysis: The extracted lipids are separated using thin-layer chromatography (TLC) or LC.
The fluorescent spots corresponding to the substrate (NBD-dhCer) and the product (NBD-
Cer) are quantified using a fluorescence scanner. DEGS1 activity is calculated based on the
percentage of substrate converted to product.

Conclusion and Future Directions

The case of K145 serves as a critical lesson in drug development, particularly for metabolic
enzyme inhibitors. While initially characterized as a selective SphK2 inhibitor, its profound off-
target effects on the de novo sphingolipid synthesis pathway dominate its cellular activity,
leading to the paradoxical accumulation of S1P and dhS1P.[2][3][4] This highlights the absolute
necessity of comprehensive lipidomic profiling when evaluating drugs that target lipid
metabolism.

premise expected observed conclusion . Prgmise: L
K145 is a selective SphK2 inhibitor.

Hypothes
y

)

Experiment

Observed Outcome:
Dose-dependent INCREASE in S1P and dhS1P.

Expected Outcome:
Decrease in cellular S1P and dhS1P levels.

Conclusion:
K145 has potent off-target effects on DEGS1 and KDSR
that supersede its intended activity.

Click to download full resolution via product page

Figure 3. Logical flow from initial hypothesis to conclusion for K145.

Despite this mechanistic complexity, the resulting metabolic shift has shown promise in
preclinical models of NAFLD, where K145 promotes fatty acid oxidation over lipogenesis.[9]
Future research should focus on delineating the specific contributions of DEGS1 and KDSR
inhibition to these therapeutic effects. Furthermore, developing more selective inhibitors for
these off-target enzymes may provide new avenues for treating metabolic diseases, an
outcome born from the unexpected pharmacology of K145.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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